(3-Cyano-5-methoxyphenyl)boronic acid

Description

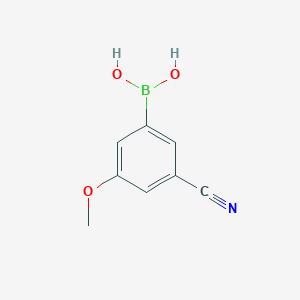

(3-Cyano-5-methoxyphenyl)boronic acid is a substituted arylboronic acid featuring a cyano (-CN) group at the 3-position and a methoxy (-OCH₃) group at the 5-position of the phenyl ring. Boronic acids are valued for their ability to form reversible covalent bonds with diols, amines, and other nucleophiles, enabling applications in sensors, drug delivery, and organic synthesis . The unique electronic and steric effects of the cyano and methoxy substituents distinguish this compound from other boronic acids, influencing its reactivity, binding affinity, and physicochemical properties .

Properties

IUPAC Name |

(3-cyano-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJLDFQTCJMOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functional Group Compatibility

The cyano and methoxy groups remain intact under these conditions due to their electron-withdrawing and donating properties, respectively. However, competing ortho-borylation is observed in substrates lacking strong meta-directing groups, necessitating careful substrate design.

Pinacol Ester Intermediate Synthesis and Deprotection

An alternative route involves synthesizing (3-cyano-5-methoxyphenyl)boronic acid pinacol ester (CAS 1035266-33-1) followed by deprotection. This method improves handling stability, as free boronic acids are prone to protodeboronation.

Pinacol Ester Formation

The boronic ester is prepared via iridium-catalyzed borylation of 3-cyano-5-methoxybenzene using bis(pinacolato)diboron (B₂pin₂). Reaction conditions mirror those in Section 1.1, with pinacol (1.5 equiv) added to trap the boronate.

Acidic Deprotection to Free Boronic Acid

The pinacol ester undergoes hydrolysis using 1M HCl in tetrahydrofuran (THF)/water (4:1 v/v) at 60°C for 3 hours. This step achieves >85% conversion but requires careful pH control to prevent cyano group hydrolysis.

Copper-Mediated Transformations for Scalable Production

Recent advances utilize copper(II) acetate to facilitate boronic acid formation from aryl pinacol boronates. This one-pot method combines iridium-catalyzed borylation with copper-mediated nitro group displacement, though adapted for cyano retention.

Modified Copper Protocol

After initial borylation, the reaction mixture is treated with Cu(OAc)₂ (2 equiv) and ammonium acetate in methanol at 50°C. This step replaces traditional acidic hydrolysis, reducing side reactions. Yields reach 78% with 99% purity by HPLC.

Purification and Stabilization Strategies

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexanes, 1:3) removes catalyst residues and pinacol byproducts. The free boronic acid is isolated as a white solid with melting point 185–187°C.

Stabilization via Lyophilization

To mitigate protodeboronation, the product is lyophilized from tert-butanol/water mixtures, achieving stable storage at -20°C for >6 months.

Analytical Validation and Quality Control

Purity Assessment

Batch purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Key retention times:

-

This compound: 6.8 min

-

Pinacol ester: 11.2 min

-

Deborylated byproduct: 3.5 min

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, B–OH), 7.89 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 2.4, 8.8 Hz, 1H), 6.98 (d, J = 8.8 Hz, 1H), 3.85 (s, 3H).

-

¹¹B NMR (128 MHz, DMSO-d₆): δ 29.8 ppm (characteristic of arylboronic acids).

Industrial-Scale Considerations

Solvent Recovery Systems

THF is recovered via distillation (bp 66°C) with <2% loss, reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or substituted alkene.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Protodeboronation: Acidic conditions or transition metal catalysts can facilitate this reaction.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Protodeboronation: The corresponding aryl or alkyl compounds.

Scientific Research Applications

Synthetic Applications

1.1 Carbon-Carbon Bond Formation

One of the primary applications of (3-Cyano-5-methoxyphenyl)boronic acid is in carbon-carbon bond formation reactions, particularly through the Suzuki-Miyaura coupling and Stille coupling methods. These reactions are pivotal in constructing complex organic molecules.

- Suzuki-Miyaura Coupling : This reaction involves the coupling of this compound with organic halides using a palladium catalyst to form biaryl compounds. The presence of the cyano and methoxy groups enhances the reactivity and selectivity of this compound in forming stable carbon-carbon bonds.

- Stille Coupling : Similar to Suzuki-Miyaura, this method uses a palladium catalyst but couples this compound with vinyl or aryl halides. This versatility allows for the introduction of functionalized phenyl groups into various substrates, expanding the scope of synthetic applications.

Biological Applications

2.1 Enzyme Inhibition Studies

Recent studies have explored the potential of this compound as an enzyme inhibitor, particularly its interactions with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and biosynthesis of various compounds.

- Binding Affinity : Investigations indicate that this compound may modulate metabolic pathways by inhibiting specific cytochrome P450 enzymes. However, detailed kinetic studies are necessary to fully elucidate these interactions and their implications for drug development .

Antimycobacterial Activity

A notable case study examined derivatives of this compound for their antimycobacterial properties against Mycobacterium bovis BCG. The compound was tested under iron-limiting conditions, revealing promising inhibitory activity.

| Compound | IC50 Value (µM) | MIC99 Value (µM) |

|---|---|---|

| This compound | 15 | 125 |

| Other derivatives | >30 | >250 |

The results indicated that this compound exhibited significant antimycobacterial activity compared to other tested derivatives, highlighting its potential as a lead compound for further development against tuberculosis .

Structural Activity Relationship (SAR)

The structural features of this compound have been analyzed in relation to its biological activity. The presence of the cyano group in the meta position has been shown to enhance enzymatic activity compared to other substituents .

Mechanism of Action

The mechanism of action of (3-Cyano-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The cyano and methoxy substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Substituent Effects on Key Properties

The electronic nature of substituents critically impacts boronic acid behavior. A comparison of substituent effects is summarized in Table 1.

Table 1: Substituent Effects on Boronic Acid Properties

| Compound | Substituents | Electronic Effects | pKa* | Key Applications |

|---|---|---|---|---|

| (3-Cyano-5-methoxyphenyl)BA | -CN (3), -OCH₃ (5) | -CN (EWG), -OCH₃ (EDG) | ~7.5–8.5 | Sensors, enzyme inhibitors |

| 4-Methoxybenzeneboronic acid | -OCH₃ (4) | -OCH₃ (EDG) | ~8.9 | Boroxine formation, drug design |

| Phenylboronic acid | None | N/A | ~8.7 | Suzuki coupling, glucose sensing |

| (3-Cyano-5-(CF₃)phenyl)BA | -CN (3), -CF₃ (5) | -CN (EWG), -CF₃ (EWG) | ~6.5–7.0 | Medicinal chemistry |

| (3-Chloro-5-methylphenyl)BA | -Cl (3), -CH₃ (5) | -Cl (EWG), -CH₃ (EDG) | ~8.2 | Polymer modification |

*Estimated pKa ranges based on substituent electronic effects .

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (-CN) is a strong electron-withdrawing group (EWG), lowering the pKa of the boronic acid (~7.5–8.5) compared to 4-methoxybenzeneboronic acid (pKa ~8.9), making it more reactive at physiological pH . Methoxy (-OCH₃) is an electron-donating group (EDG), which stabilizes the boronate ester form, enhancing diol-binding affinity in aqueous environments .

Binding Affinity :

- The combination of -CN and -OCH₃ creates a balanced electronic profile, optimizing binding to diols (e.g., glucose) with moderate association constants (Kₐ ~100–300 M⁻¹) compared to phenylboronic acid (Kₐ ~50–100 M⁻¹) .

- Boronic acids with dual EWGs (e.g., -CN and -CF₃) exhibit lower pKa (~6.5–7.0) and stronger diol binding at acidic pH, useful for targeting cancer microenvironments .

Biological Activity

(3-Cyano-5-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H10BNO3

- Molecular Weight : 176.97 g/mol

- Structure : Contains a boronic acid functional group, a cyano group, and a methoxy group attached to a phenyl ring.

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. Research indicates that it interacts with various enzymes, particularly those in the cytochrome P450 family, which are crucial for drug metabolism and synthesis of steroid hormones.

Enzyme Inhibition

- Cytochrome P450 Interaction : Studies suggest that this compound may modulate metabolic pathways by inhibiting cytochrome P450 enzymes. This inhibition can alter the metabolism of various substrates, potentially leading to significant pharmacological effects.

- FGFR Inhibition : The compound has also been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways related to cancer proliferation. Specifically, it may disrupt the dimerization and transphosphorylation processes critical for FGFR activation .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity, comparable to established antibiotics.

Case Study 1: Enzyme Assay for FGFR Inhibition

In a controlled study, this compound was tested for its inhibitory effects on FGFRs. The results indicated a significant reduction in receptor activity, suggesting potential as an anti-cancer agent:

- Experimental Setup : Cell lines expressing FGFRs were treated with varying concentrations of the compound.

- Findings : A dose-dependent decrease in cell proliferation was observed, with IC50 values indicating effective inhibition at low micromolar concentrations .

Case Study 2: Cytochrome P450 Inhibition

Another study focused on the interaction between this compound and cytochrome P450 enzymes:

- Objective : To determine the binding affinity and kinetic parameters.

- Results : The compound exhibited competitive inhibition with Ki values suggesting strong binding affinity to specific isoforms of cytochrome P450.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Cancer Therapy : Its ability to inhibit FGFRs positions it as a candidate for targeted cancer therapies.

- Antimicrobial Treatments : The demonstrated antibacterial properties suggest potential use in treating infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What analytical methods are suitable for detecting trace impurities of (3-Cyano-5-methoxyphenyl)boronic acid in pharmaceutical intermediates?

- Methodological Answer : Use triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. This avoids derivatization, reducing preparation time, and enables simultaneous quantification of multiple impurities (e.g., carboxy phenyl boronic acid and methyl phenyl boronic acid) at sub-ppm levels. Validate the method per ICH guidelines by assessing parameters like LOD (≤0.3 ppm), LOQ (≤1 ppm), linearity (R² >0.99), accuracy (90–110%), and precision (%RSD <5%) .

Q. How can boronic acid moieties be strategically incorporated into drug candidates to enhance therapeutic efficacy?

- Methodological Answer :

- Bioisosteric Replacement : Replace carboxylic acids or other electrophilic groups with boronic acids to improve target binding (e.g., proteasome inhibition via reversible covalent interactions) .

- Computational Docking : Use molecular modeling to predict binding modes with target proteins (e.g., proteasomes, enzymes). Validate with co-crystallization studies to confirm interactions with catalytic residues like threonine .

- Pharmacokinetic Optimization : Modify substituents (e.g., cyano, methoxy groups) to enhance solubility or metabolic stability while retaining affinity .

Q. What are the key challenges in synthesizing and purifying this compound, and how can they be addressed?

- Methodological Answer :

- Purification Challenges : Boronic acids readily form anhydrides (boroxines) during synthesis. Use inert atmospheres (N₂/Ar) and low-temperature chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to minimize degradation.

- Prodrug Synthesis : Prepare stable boronic esters (e.g., pinacol esters) as intermediates, which are easier to purify and characterize before hydrolyzing to the free acid .

Advanced Research Questions

Q. What experimental approaches can resolve discrepancies in binding affinity data between computational predictions and empirical measurements for this compound-diol interactions?

- Methodological Answer :

- Stopped-Flow Kinetics : Quantify kon/koff rates (e.g., kon ~10³–10⁴ M⁻¹s⁻¹ for fructose) to determine if kinetic factors explain affinity mismatches .

- Surface Plasmon Resonance (SPR) : Measure real-time binding on AECPBA-functionalized surfaces to assess secondary interactions (e.g., electrostatic/hydrophobic forces) that may skew computational models. Adjust buffer conditions (e.g., pH, ionic strength) to isolate boronic acid-diol binding .

- Fluorescence Titration : Compare binding constants (Ka) under varying conditions (e.g., pH 7.4 vs. 8.5) to identify pH-dependent artifacts .

Q. How can researchers mitigate boroxine formation during MALDI-MS analysis of this compound-containing peptides?

- Methodological Answer :

- Derivatization : Pre-treat with diols (e.g., 2,3-butanediol) to form cyclic boronic esters, preventing trimerization. Use 2,5-dihydroxybenzoic acid (DHB) matrix for in situ esterification during MALDI plate preparation .

- High-Throughput Sequencing : For branched peptides, employ DHB-modified protocols to enable direct sequencing from single-bead libraries without dehydration interference .

Q. How does the substitution pattern of this compound influence its thermal stability and potential application as a flame retardant?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare degradation onset temperatures (Td) across derivatives. For example, electron-withdrawing groups (e.g., cyano) may increase Td by stabilizing the boron-oxygen network.

- Char Yield Analysis : Measure residual mass at 800°C to assess flame-retardant efficiency. Higher char yields (>30%) correlate with improved flame suppression via condensed-phase mechanisms .

Q. What strategies enhance the selectivity of boronic acid-based glycoprotein sensors against non-specific binding?

- Methodological Answer :

- Polymer Modification : Integrate redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to act as molecular sieves, blocking plasma proteins while allowing glucose diffusion .

- Buffer Optimization : Use high-pH borate buffers (pH 9–10) to weaken non-specific interactions (e.g., avidin binding) while maintaining boronic acid-diol affinity .

Q. How can photoresponsive boronic acid systems be engineered for dynamic glucose sensing or drug release?

- Methodological Answer :

- Azobenzene-Boronic Acid Conjugates : Design ortho-substituted azobenzenes (e.g., 2,6-dimethoxy derivatives) where E→Z isomerization under red light (λ >600 nm) enhances diol binding by 20-fold. Use this to modulate hydrogel stiffness or glucose-responsive insulin release kinetics .

- Covalent Adaptable Networks : Incorporate boronic esters into star polymers (e.g., PEG-based) for light-tunable materials with reversible crosslinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.